molecular formula C21H13FO4 B5567671 3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5567671
M. Wt: 348.3 g/mol
InChI Key: IDCFRSBLDRRDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromen-6-one derivatives. This compound is characterized by the presence of a fluorophenyl group and an oxoethoxy linkage, which contribute to its unique chemical properties. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 6H-benzo[c]chromen-6-one.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with an appropriate reagent to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation to introduce the oxoethoxy group.

    Cyclization: The final step involves cyclization to form the chromen-6-one ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of additional oxo groups.

    Reduction: Formation of hydroxyl groups.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one
  • 3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Uniqueness

3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oxoethoxy linkage. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO4/c22-14-7-5-13(6-8-14)19(23)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-20(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCFRSBLDRRDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 5
3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Reactant of Route 6
3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.